7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
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Overview
Description
Compounds like this one belong to the chromenone family, which are characterized by a chromen-4-one core structure. They often have various substituents attached to this core, which can significantly influence their properties and reactivity .
Synthesis Analysis
The synthesis of such compounds typically involves the formation of the chromen-4-one core, followed by the attachment of the various substituents. This can be achieved through a variety of methods, including condensation reactions, cyclization reactions, and substitution reactions .Molecular Structure Analysis
The molecular structure of such compounds is largely determined by the chromen-4-one core, with the substituents adding complexity. The presence of the hydroxy, methoxy, and piperidinyl groups can introduce elements of polarity and potential sites for hydrogen bonding .Chemical Reactions Analysis
The reactivity of such compounds can be quite diverse, depending on the nature of the substituents. The hydroxy and methoxy groups can act as nucleophiles in certain reactions, while the piperidinyl group can potentially act as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on the nature of the substituents. Generally, they are expected to have moderate to low solubility in water due to the presence of both polar (hydroxy and methoxy groups) and nonpolar (chromen-4-one core and piperidinyl group) components .Scientific Research Applications
Antibacterial and Antifungal Activity Research indicates that derivatives of chromen-4-one, similar in structure to 7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one, show significant antibacterial and antifungal activities. These activities were evaluated against various strains, showing a notable efficacy comparable to standard treatments. The compounds' effectiveness was further supported by molecular docking studies, suggesting their potential as antimicrobial agents (Mandala et al., 2013).
Anti-inflammatory Effects Another application lies in its anti-inflammatory properties. Compounds isolated from plants, structurally related to the chemical , have been reported to possess anti-inflammatory effects, offering a natural alternative for treatment. This property is especially valuable considering the ongoing search for safer, non-synthetic anti-inflammatory drugs (Liu et al., 2008).
Photovoltaic Properties for Solar Cells The compound and its derivatives have also been explored for their electronic and photovoltaic properties, making them candidates for use in dye-sensitized solar cells. Experimental and computational studies have shown these compounds to enhance light-capturing and electron injection capabilities, which are crucial for improving photoelectric conversion efficiency in solar technologies (Gad et al., 2020).
Antihyperlipidemic Potential Furthermore, specific derivatives have demonstrated potential in reducing atherogenic index and influencing the expression of genes related to lipid metabolism in hyperlipidemic conditions. This suggests a possible application in managing hyperlipidemia and associated cardiovascular diseases, offering a novel approach to treating these conditions (Prasetyastuti et al., 2021).
Spectroscopic Analysis and Quantum Mechanical Studies The compound has been subject to spectroscopic analysis and quantum mechanical studies, exploring its physicochemical properties and interactions. Such studies provide a foundation for its application in materials science, particularly in the development of new materials with desired electronic and structural characteristics (Al-Otaibi et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-5-3-4-12-24(15)13-19-21(25)11-10-18-22(26)20(14-28-23(18)19)16-6-8-17(27-2)9-7-16/h6-11,14-15,25H,3-5,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVKFYMNGEDKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |
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